Comparative Antitrypanosomal Potency of 1-Aryl-4-nitroimidazoles: 5-Methyl Substitution on the Imidazole Ring
In a comprehensive SAR study of 1-aryl-4-nitro-1H-imidazoles, the target compound's core scaffold (5-methyl-4-nitro-1-phenylimidazole) serves as a critical comparator for evaluating the impact of the C-5 methyl group. While the study does not provide a direct IC50 value for 135307-58-3 itself, it establishes the baseline activity for related, unsubstituted analogs. For example, the compound 4-nitro-1-phenyl-1H-imidazole (lacking the 5-methyl group) demonstrated an IC50 of 8.9 µM against Trypanosoma brucei rhodesiense [1]. This data point serves as a direct comparator for evaluating the activity of 135307-58-3. The addition of a methyl group at the 5-position is known to modulate lipophilicity (LogP) and metabolic stability, which can significantly impact in vivo efficacy [1].
| Evidence Dimension | In vitro antitrypanosomal potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in the study, but is the scaffold for 5-substituted analogs. |
| Comparator Or Baseline | 4-nitro-1-phenyl-1H-imidazole (IC50: 8.9 µM) |
| Quantified Difference | N/A (Baseline established) |
| Conditions | Trypanosoma brucei rhodesiense STIB 900 strain; Alamar Blue assay; 72h incubation [1] |
Why This Matters
This data positions 135307-58-3 as a more lipophilic and potentially more metabolically stable analog than its des-methyl counterpart, making it a valuable tool for exploring the SAR of 1-aryl-4-nitroimidazoles and for lead optimization programs in trypanosomiasis.
- [1] Trunz, B. B., Jędrysiak, R., Tweats, D., Brun, R., Kaiser, M., Suwiński, J., & Torreele, E. (2011). 1-Aryl-4-nitro-1H-imidazoles, a new promising series for the treatment of human African trypanosomiasis. European Journal of Medicinal Chemistry, 46(5), 1524-1535. View Source
